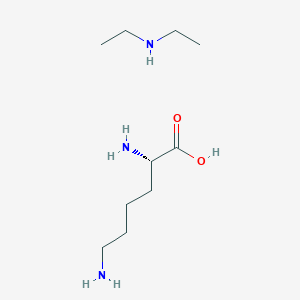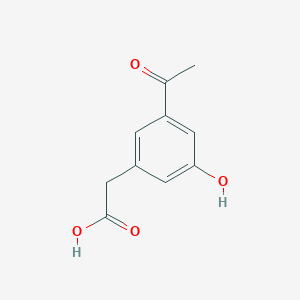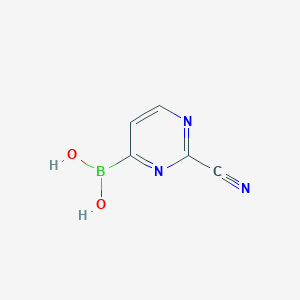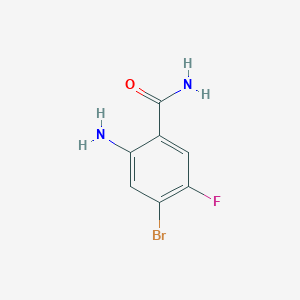
2-Amino-4-bromo-5-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-bromo-5-fluorobenzamide is an organic compound with the molecular formula C7H6BrFN2O It is characterized by the presence of amino, bromo, and fluoro substituents on a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-5-fluorobenzamide typically involves the following steps:
Nitration: The starting material, 4-bromo-5-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 2-amino-4-bromo-5-fluoroaniline is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the benzamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo and fluoro substituents.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.
Amidation and Esterification: The benzamide core allows for further functionalization through amidation or esterification reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substituted Benzamides: Depending on the substituents introduced during nucleophilic substitution.
Oxidized or Reduced Derivatives: Products formed from oxidation or reduction of the amino group.
Applications De Recherche Scientifique
2-Amino-4-bromo-5-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-4-bromo-5-fluorobenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The molecular targets and pathways involved vary based on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Amino-4-bromo-5-chlorobenzamide: Similar structure but with a chlorine substituent instead of fluorine.
2-Amino-4-bromo-5-iodobenzamide: Contains an iodine substituent, leading to different reactivity and properties.
2-Amino-4-bromo-5-methylbenzamide: Features a methyl group, affecting its steric and electronic properties.
Uniqueness: 2-Amino-4-bromo-5-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interactions in biological systems.
Propriétés
Formule moléculaire |
C7H6BrFN2O |
|---|---|
Poids moléculaire |
233.04 g/mol |
Nom IUPAC |
2-amino-4-bromo-5-fluorobenzamide |
InChI |
InChI=1S/C7H6BrFN2O/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H2,11,12) |
Clé InChI |
HCUIVMSJASWMMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)Br)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(3aR,7aS)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B13133631.png)
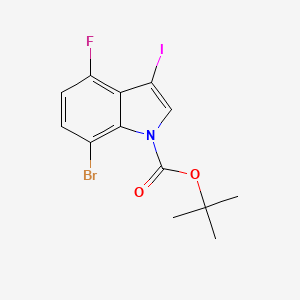
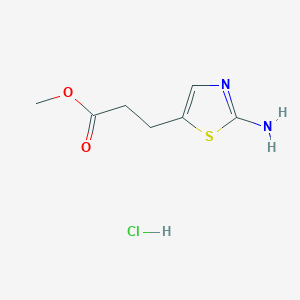
![1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13133650.png)


